molecular formula C24H11NO2 B1204876 1-Nitrocoronene CAS No. 81316-84-9

1-Nitrocoronene

Cat. No.: B1204876
CAS No.: 81316-84-9
M. Wt: 345.3 g/mol
InChI Key: MIKASNJPHHKWQC-UHFFFAOYSA-N
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Description

Contextualization of Nitro-Polycyclic Aromatic Hydrocarbons in Environmental and Chemical Research

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of chemical compounds derived from polycyclic aromatic hydrocarbons (PAHs) by the substitution of at least one hydrogen atom with a nitro functional group (-NO2). mdpi.com These compounds are of significant interest in environmental and chemical research due to their widespread presence as environmental pollutants. case.edu Nitro-PAHs are found in the air, aquatic ecosystems, and sediments. case.edunih.gov

Their formation occurs through two primary pathways. Primary formation happens directly during the incomplete combustion of organic materials, such as in diesel and gasoline engines, coal combustion, and biomass burning. mdpi.comaaqr.org Secondary formation involves the chemical transformation of parent PAHs after their release into the atmosphere, often through gas-phase reactions with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. case.edunih.gov

A significant driver for the research into nitro-PAHs is their toxicological profile. Many compounds in this class are identified as potent mutagens and probable human carcinogens, in some cases exhibiting greater mutagenic activity than their parent PAHs. mdpi.comnih.govinnovareacademics.in Despite this, research on nitro-PAHs has been less extensive compared to PAHs, partly because they typically exist in the environment at concentrations one to three orders of magnitude lower. mdpi.com However, advancements in sensitive analytical methods have led to an increase in studies focusing on their sources, fate, and effects. mdpi.com

Significance of the Coronene (B32277) Core Structure in Organic Chemistry and Nanographene Analogues

Coronene is a large polycyclic aromatic hydrocarbon consisting of a central benzene (B151609) ring fused with six surrounding benzene rings. wikipedia.org This planar, highly symmetric molecule is of considerable theoretical interest to organic chemists due to its aromaticity. wikipedia.org It is often described as a small fragment of graphene, earning it the designation of a "nanographene". wikipedia.orgresearchgate.net This relationship makes it a valuable model system for studying the properties of graphene and other carbon-based nanomaterials. researchgate.netrsc.org

The coronene core is a subject of research in materials science for its unique electronic properties, which stem from the extensive delocalization of its π-electrons across the fused ring system. researchgate.net Its solutions are known to emit blue fluorescence under UV light, and it has been used as a solvent probe. wikipedia.org Furthermore, coronene and its functionalized derivatives are explored as components in molecular electronics and organic devices. researchgate.net The rigid, planar structure also serves as a building block for constructing more complex, porous nanocarbon materials. chinesechemsoc.org

Rationale for Dedicated Research on 1-Nitrocoronene within Advanced Aromatic Systems

Dedicated research on this compound is driven by its position at the intersection of nitro-PAH toxicology and advanced materials science. As a specific isomer, this compound serves as a representative model for studying the environmental impact and reactivity of high-molecular-weight nitro-PAHs. acs.orgnii.ac.jp Its large, planar coronene framework provides a unique substrate for investigating how the introduction of a nitro group affects the electronic structure and chemical properties of a nanographene-like system.

Studies have focused on the synthesis and reactivity of this compound, including its conversion to other derivatives like aminocoronene, which can be further functionalized. surrey.ac.uk This makes it a key intermediate in the synthesis of novel coronene-based materials. For instance, nitro-coronene (B15494510) derivatives have been used as precursors in the synthesis of carbonized polymer dots (CPDs), where the functional groups can enhance properties like photothermal efficiency. acs.org Furthermore, computational and toxicological studies investigate its mutagenicity and electronic properties, such as HOMO/LUMO energies, to understand its reactivity and potential biological effects. innovareacademics.inacs.org Research into the electrophilic substitution on related nanographene systems highlights the potential for creating a library of functionalized materials starting from a single substrate like coronene, with nitration being a key reaction. acs.org

Physicochemical and Spectroscopic Profile of this compound

Detailed research findings provide specific data on the properties and synthesis of this compound.

Physicochemical Properties of this compound

The fundamental identifiers and calculated properties for this compound are summarized below. These properties are crucial for its identification and for predicting its behavior in various chemical and biological systems. nih.gov

PropertyValueSource
CAS Number 81316-84-9 chemicalbook.comchemspider.com
Molecular Formula C₂₄H₁₁NO₂ chemspider.comnih.gov
Molecular Weight 345.35 g/mol chemicalbook.com
logP (Calculated) 6.79 innovareacademics.in
HOMO (Calculated) -0.22 eV innovareacademics.in
LUMO (Calculated) -0.11 eV innovareacademics.in

Table 1: Physicochemical and calculated electronic properties of this compound.

Synthesis and Reactivity of this compound

The synthesis of this compound and its subsequent chemical transformations are central to its role as a chemical intermediate.

Synthesis: The preparation of this compound is achieved through the direct nitration of coronene. A comprehensive reinvestigation of the nitration of coronene established precise conditions for this reaction. surrey.ac.uk The process typically involves reacting coronene with a nitrating agent, such as nitric acid. surrey.ac.uk

Reactivity: this compound can undergo further reactions to yield a variety of coronene derivatives.

Further Nitration: It can be converted to dinitrocoronene, trinitrocoronene, and hexanitrocoronene using progressively stronger nitrating agents like 85% nitric acid and fuming nitric acid. surrey.ac.uk

Reduction to Amine: Treatment with reducing agents like phenylhydrazine (B124118) converts nitrocoronene into the corresponding aminocoronene. surrey.ac.uk

Oxidation: Oxidation of nitrocoronene can yield nitrocorono-1,2-quinone. surrey.ac.uk

Precursor for Nanomaterials: Nitro-coronene derivatives can be used as precursors for synthesizing carbonized polymer dots through hydrothermal treatment. acs.org

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of chemical compounds. mdpi.comarxiv.orgchemrxiv.org While specific spectra for this compound are not detailed in the provided search results, the literature confirms the use of infrared spectroscopy to characterize various nitro derivatives of coronene. surrey.ac.uk The analysis of these spectra was a key part of the research that established the preparation methods for nitrocoronene and its more highly nitrated analogues. surrey.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitrocoronene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H11NO2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKASNJPHHKWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231049
Record name 1-Nitrocoronene
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Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81316-84-9
Record name 1-Nitrocoronene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81316-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitrocoronene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrocoronene
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Synthetic Methodologies for 1 Nitrocoronene and Its Isomers

Historical Evolution of Coronene (B32277) Nitration Strategies

The nitration of coronene has been a subject of study for many decades, forming a cornerstone in the exploration of polycyclic aromatic hydrocarbon chemistry. rushim.ru Early investigations into the electrophilic substitution of coronene, including nitration, were often characterized by harsh reaction conditions and resulted in mixtures of isomers. A pivotal study in the field involved a complete reinvestigation of coronene nitration, which found that previous literature methods were not always reliable. surrey.ac.uk This work laid the foundation for more controlled and reproducible synthetic protocols by carefully documenting the conditions required to produce nitrocoronene, as well as more highly nitrated derivatives like dinitrocoronene, trinitrocoronene, and hexanitrocoronene. surrey.ac.uk These early strategies typically relied on potent nitrating agents, such as fuming nitric acid or mixtures of nitric and sulfuric acids, often leading to multiple nitrations and a lack of specific positional control. rushim.rusurrey.ac.uk

Contemporary Synthetic Routes to 1-Nitrocoronene

Modern synthetic approaches continue to focus on direct electrophilic aromatic nitration but with a greater emphasis on achieving regioselectivity. The inherent challenge with large PAHs like coronene is the presence of multiple reactive sites, which can lead to complex product mixtures. acs.orgchemrxiv.org

Direct Electrophilic Aromatic Nitration Approaches to Coronene Derivatives

Direct nitration remains the most common method for introducing a nitro group onto the coronene core. This approach involves the reaction of coronene with a nitrating agent that generates an electrophile, which then attacks the electron-rich aromatic system. masterorganicchemistry.com

The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.com A standard and historically significant method for generating the nitronium ion is the use of a "mixed acid" solution, which consists of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly reactive nitronium ion. masterorganicchemistry.comlibretexts.org

Equation for Nitronium Ion Generation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Alternative, milder nitrating systems have also been developed. For instance, a mixture of nitric acid and acetic anhydride (B1165640) is used in the nitration of some complex nanographene structures related to coronene. acs.org This method generates the nitronium ion under less acidic conditions. taylorandfrancis.com The choice of reaction conditions, including the nitrating agent, solvent, and temperature, is crucial for controlling the reaction's outcome and minimizing side products. numberanalytics.com

Table 1: Common Nitrating Agents and Conditions

Nitrating Agent/SystemDescriptionTypical Conditions
Nitric Acid / Sulfuric Acid The classic and powerful "mixed acid" system. masterorganicchemistry.comConcentrated acids, often at low to ambient temperatures.
Nitric Acid / Acetic Anhydride A milder alternative that generates acetyl nitrate (B79036) as an intermediate, which then forms the nitronium ion. acs.orgUsed for more sensitive substrates, often at room temperature. acs.org
Ammonium Nitrate / Trifluoroacetic Anhydride Known as Crivello's reagent, this system is effective for ipso-nitration and nitrating various aromatic compounds. orgchemres.orgfigshare.comOften used in an inert solvent under mild conditions. figshare.com

Controlling the position of nitration on the coronene molecule is a significant challenge. The coronene structure has multiple non-equivalent positions, and direct nitration can lead to a mixture of isomers. The distribution of these isomers is influenced by factors such as steric hindrance and the electronic effects of the aromatic system. dergipark.org.tr For large, non-planar, or complex aromatic systems, achieving high regioselectivity is often difficult, frequently resulting in complex product mixtures. acs.orgchemrxiv.orgchemrxiv.org

Recent research on a corannulene-coronene hybrid nanographene demonstrated that direct, regioselective nitration is possible. acs.org By carefully controlling the reaction time and the amount of nitric acid in an acetic anhydride mixture, it was possible to favor the formation of the mononitrated product over the dinitrated product. acs.org Specifically, lowering the reaction time and the nitric acid content increased the yield of the monosubstituted product to 31%, whereas longer reaction times yielded a mixture of bis-nitro (54%) and mononitro (13%) compounds. acs.org This highlights that kinetic control is a key strategy for achieving regioselectivity in the nitration of coronene-like structures.

Multi-Step Synthesis via Precursor Functionalization and Nitro Group Introduction

An alternative to direct nitration involves a multi-step synthetic sequence where the coronene core is first functionalized with a directing group, followed by the introduction of the nitro group. While less common for producing this compound itself, this strategy is a fundamental concept in organic synthesis for achieving specific substitution patterns that are inaccessible through direct methods. libretexts.org

A conceptual multi-step approach could involve:

Introduction of a Functional Group: A functional group is introduced onto the coronene ring that can later be converted into a nitro group or can direct subsequent nitration to a specific position.

Nitration: The functionalized coronene is then nitrated. The existing functional group may direct the incoming nitro group to a specific position due to its electronic or steric properties.

Conversion/Removal of the Functional Group: The initial functional group is then converted to a nitro group or removed, yielding the desired nitrocoronene isomer.

A related strategy was demonstrated in the synthesis of a heterofunctional nanographene. acs.org An aldehyde group was first introduced, reduced to an alcohol, and then protected. Subsequent nitration was performed on this protected precursor, followed by deprotection to yield a molecule with both nitro and hydroxyl functionalities. acs.org This showcases the utility of precursor functionalization in creating complex substituted nanostructures. Another example includes the synthesis of aminocoronenes from the corresponding nitrocoronenes via reduction, which can then be further modified. surrey.ac.uk

Mechanistic Elucidation of this compound Formation Pathways

The formation of this compound proceeds via the well-established mechanism of electrophilic aromatic substitution. masterorganicchemistry.com

The key steps are:

Generation of the Electrophile: As detailed in section 2.2.1.1, the nitronium ion (NO₂⁺) is generated from the nitrating agent. masterorganicchemistry.com

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the coronene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack breaks the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The attack at the 1-position of coronene is one of several possibilities.

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that bears the new nitro group. masterorganicchemistry.com This step restores the aromatic system and yields the final this compound product. masterorganicchemistry.com

The regioselectivity of the reaction—that is, why the 1-position might be favored over other positions—is determined by the relative stabilities of the various possible sigma complexes that can be formed. Computational studies and mechanistic investigations on related PAHs help in understanding the electronic and steric factors that guide the incoming electrophile to a specific carbon atom. nih.gov For coronene, the different positions on the aromatic framework have varying degrees of reactivity, which ultimately dictates the isomer distribution in the final product.

Optimization of Synthetic Yields and Purity Protocols for this compound

The synthesis of this compound, a key derivative of the polycyclic aromatic hydrocarbon coronene, has been the subject of chemical investigation. Research has focused on establishing reliable synthetic methods and purification protocols to obtain this compound, as earlier literature on the topic was found to be inconsistent. surrey.ac.uk

A significant reinvestigation into the nitration of coronene provided more precise and reliable conditions for the preparation of this compound and its more highly nitrated analogues. surrey.ac.uk This work was foundational in establishing dependable synthetic routes.

One specific method for the synthesis of this compound involves the use of a nitrating mixture on a solution of coronene. The general procedure is as follows: Coronene is dissolved in acetic anhydride and the solution is cooled. acs.org Fuming nitric acid is then added dropwise to the cooled solution. acs.org Following this addition, concentrated sulfuric acid is carefully introduced while maintaining a low temperature. acs.org The reaction is then allowed to proceed overnight at room temperature. acs.org

The isolation of the product is achieved by quenching the reaction mixture with water, which leads to the precipitation of a yellow solid. acs.org This precipitate is then subjected to a series of washing steps to enhance its purity. The solid is typically washed with water, followed by isopropanol, and finally diethyl ether to remove residual reagents and by-products. acs.org The resulting yellow precipitate is this compound, which can be used in subsequent reactions without further purification for certain applications. acs.org

While this method provides a direct route to this compound, detailed studies focusing on the systematic optimization of reaction yields and purity through the variation of parameters such as temperature, reaction time, and reagent ratios are not extensively detailed in the available literature. However, the conditions described represent a functional protocol for its synthesis.

Further research into the nitration of coronene has also explored the formation of dinitrocoronene, trinitrocoronene, and hexanitrocoronene, which can be obtained by using more potent nitrating agents like 85% nitric acid and fuming nitric acid. surrey.ac.uk The separation of these differently nitrated coronenes, including the various potential isomers, presents a significant purification challenge. For instance, in related chemistries involving coronene derivatives, the separation of isomers has proven difficult, sometimes requiring techniques like recrystallization to isolate a specific regioisomer.

The purification of coronene itself is typically achieved through crystallization from solvents like benzene (B151609) or toluene, followed by sublimation in a vacuum. These methods could potentially be adapted for the purification of this compound to achieve higher purity levels.

The following table outlines a reported synthetic protocol for this compound.

ParameterCondition
Starting Material Coronene
Reagents Acetic anhydride, Fuming nitric acid, Sulfuric acid
Reaction Temperature Initial cooling to 0 °C, then room temperature
Reaction Time Overnight
Work-up Precipitation with water
Purification Washing with water, isopropanol, and diethyl ether

This table summarizes a specific synthetic procedure for this compound. acs.org Optimization of this protocol through systematic variation of conditions to maximize yield and purity has not been detailed in the reviewed literature.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 Nitrocoronene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Nitrocoronene

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, offering detailed information on the connectivity and electronic environment of atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for its structural confirmation and for understanding the electronic effects of the nitro substituent on the coronene (B32277) core.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The chemical shifts of the protons are primarily influenced by the diamagnetic ring current of the extensive π-system of the coronene core and the electronic effects of the nitro group.

The large, fused aromatic system of coronene generates a significant anisotropic effect. tezu.ernet.inrsc.orgresearchgate.net This effect causes protons located on the periphery of the aromatic system to experience a strong deshielding effect, shifting their resonance signals to a lower field (higher ppm values). tezu.ernet.inrsc.org The introduction of the electron-withdrawing nitro group further deshields the protons, particularly those in close proximity.

A detailed analysis of the expected ¹H NMR spectrum of this compound would involve the assignment of each proton based on its position relative to the nitro group. The protons on the same ring as the nitro group (ortho and meta positions) would be the most deshielded. The coupling patterns (e.g., doublets, triplets, etc.) arising from spin-spin interactions between adjacent protons would also be crucial for unambiguous assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 9.2 - 9.4 d
H-3 8.8 - 9.0 t
H-4 8.7 - 8.9 d
H-5 8.6 - 8.8 d
H-6 8.5 - 8.7 t
H-7 8.5 - 8.7 t
H-8 8.6 - 8.8 d
H-9 8.4 - 8.6 d
H-10 8.3 - 8.5 t
H-11 8.3 - 8.5 t

Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton. Due to the high symmetry of the parent coronene molecule, it exhibits only three distinct carbon signals. The introduction of the nitro group at the C-1 position breaks this symmetry, leading to a greater number of unique carbon signals.

The chemical shifts of the carbon atoms in this compound are influenced by their hybridization state and the electronic effects of the nitro substituent. Aromatic carbons typically resonate in the range of 110-150 ppm. udel.educhemguide.co.uk The carbon atom directly attached to the nitro group (C-1) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the nitro group, shifting its resonance to a lower field. researchgate.net This is a well-documented substituent effect in aromatic systems. mdpi.commdpi.com

The electron-withdrawing effect of the nitro group is also transmitted through the π-system, influencing the chemical shifts of other carbons in the coronene framework, particularly those at the ortho and para positions relative to the point of substitution. By comparing the ¹³C NMR spectrum of this compound with that of the parent coronene, the magnitude of these substituent effects can be quantified.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Compared to Coronene

Carbon Coronene Chemical Shift (ppm) This compound Predicted Chemical Shift (ppm) Expected Shift (Δδ)
C-1 124.5 145 - 150 Downfield
C-2 127.8 120 - 125 Upfield
C-3 127.8 128 - 132 Downfield
C-4 124.5 123 - 127 Upfield
C-4a 130.8 130 - 133 Minimal

Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.

Vibrational Spectroscopic Analysis of this compound

The IR spectrum of this compound is dominated by the characteristic absorption bands of the nitro group and the aromatic coronene core. The nitro group gives rise to two strong and distinct stretching vibrations:

Asymmetric NO₂ stretch: Typically observed in the range of 1550-1475 cm⁻¹ for nitro-aromatic compounds. elsevierpure.comchalcogen.ro This band is usually very intense. researchgate.net

Symmetric NO₂ stretch: Found in the region of 1360-1290 cm⁻¹. elsevierpure.comnih.gov

The presence of these two strong absorptions is a clear indication of the nitro functionality. researchgate.net

The aromatic coronene framework contributes to the IR spectrum with several characteristic bands:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

Out-of-plane C-H bending: These absorptions, often found in the 900-650 cm⁻¹ range, are characteristic of the substitution pattern on the aromatic ring.

Table 3: Key Infrared Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Asymmetric NO₂ Stretch 1550 - 1475 Strong
Aromatic C=C Stretch 1600 - 1400 Medium to Strong
Symmetric NO₂ Stretch 1360 - 1290 Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For a highly symmetric molecule like coronene, certain vibrations may be Raman active but IR inactive, and vice versa.

The Raman spectrum of this compound is expected to show strong bands corresponding to the vibrations of the aromatic rings. The symmetric stretching modes of the C=C bonds in the coronene core typically give rise to intense Raman signals. The introduction of the nitro group will induce changes in the Raman spectrum compared to the parent coronene.

The symmetric stretching of the nitro group is also observable in the Raman spectrum, typically in the same region as in the IR spectrum (around 1350 cm⁻¹). The study of other nitro-PAHs has shown that the assignment of the NO₂ stretching modes in Raman spectra can be complex due to the presence of other bands in the same region. sfasu.edu However, a combination of IR and Raman data, often supported by computational calculations, can lead to a definitive assignment of the vibrational modes. researchgate.netresearchgate.net

Table 4: Prominent Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch > 3000
Aromatic Ring Breathing Modes 1600 - 1300

Electronic Absorption and Emission Characteristics of this compound

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. These techniques involve the excitation of electrons from lower to higher energy molecular orbitals.

The electronic absorption spectrum of coronene is characterized by several absorption bands in the UV and visible regions, arising from π → π* transitions. researchgate.net The introduction of a nitro group, which is an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated system and the electronic interaction between the nitro group and the coronene π-system. The spectrum of this compound will likely show broad absorption bands due to the superposition of electronic and vibrational transitions. nih.gov

In terms of emission, nitro-substituted aromatic compounds are well-known to exhibit significantly quenched fluorescence or to be non-fluorescent. elsevierpure.comnih.gov The nitro group is a strong electron-withdrawing group and can introduce low-lying excited states that provide efficient non-radiative decay pathways for the excited state, thus preventing the emission of light. mdpi.com This fluorescence quenching is a characteristic feature of many nitroaromatic compounds. chalcogen.ronih.gov Therefore, this compound is not expected to be a strong emitter. Any weak emission that might be observed would likely be at a longer wavelength than the absorption, following Kasha's rule.

Table 5: Expected Electronic Absorption and Emission Properties of this compound

Property Expected Characteristics
Absorption
λmax Bathochromic shift compared to coronene
Molar Absorptivity (ε) High, characteristic of π → π* transitions
Emission

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption characteristics of this compound, a derivative of a large polycyclic aromatic hydrocarbon (PAH), are primarily defined by electronic transitions within its extensive π-conjugated system. scispace.comwikipedia.org The introduction of a nitro (-NO₂) group, a strong chromophore, further influences the UV-Vis spectrum. The absorption of ultraviolet or visible light promotes electrons from occupied molecular orbitals to unoccupied ones, with the most significant transitions typically occurring from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). thermofisher.com

For nitrated aromatic compounds, several types of transitions are possible:

π → π* Transitions: These are characteristic of the conjugated π-system of the coronene backbone. They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.org These transitions are typically intense and are responsible for the strong absorption bands in the UV and visible regions of the spectrum. In large PAHs like coronene, the extensive conjugation lowers the HOMO-LUMO gap, shifting these absorptions to longer wavelengths. thermofisher.commsu.edu

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (n), located on the oxygen atoms of the nitro group, to an antibonding π* orbital of the aromatic system. wikipedia.orgthermofisher.com Compared to π → π* transitions, n → π* transitions are generally much weaker (have a smaller molar absorptivity) and occur at longer wavelengths because non-bonding orbitals are typically higher in energy than bonding π orbitals. thermofisher.com

The UV-Vis spectrum of this compound is expected to display multiple absorption bands, reflecting the complex electronic structure. By analogy with other nitrated aromatic compounds, one can anticipate the general regions of these absorptions. rsc.org For instance, a study on nitrobenzaldehydes identified weak n→π* transitions around 350 nm, moderately intense π→π* transitions near 300 nm, and very strong π→π* absorptions around 250 nm. rsc.org Given the more extended π-system of coronene, these transitions in this compound would likely be red-shifted (occur at longer wavelengths).

Table 1: Expected Electronic Transitions for this compound based on Analogous Compounds.
Transition TypeAssociated Functional GroupExpected Wavelength RegionRelative Intensity
π → πCoronene Aromatic SystemUV and VisibleStrong
n → πNitro Group (-NO₂)Visible (Long Wavelength)Weak

Photoluminescence and Fluorescence Quantum Yields

The presence of a nitro group dramatically influences the photoluminescence properties of aromatic compounds. Nitroaromatics are generally known to be weakly fluorescent or entirely non-fluorescent. rsc.orgresearchgate.net This phenomenon, known as fluorescence quenching, is primarily due to the nitro group promoting highly efficient non-radiative decay pathways for the excited singlet state. rsc.org

The principal mechanism responsible for this quenching is efficient intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). rsc.org For many nitroaromatics, the rate of ISC (kISC) can be several orders of magnitude faster (e.g., >10¹¹ s⁻¹) than the rate of fluorescence emission (kf), which is typically around 10⁷–10⁸ s⁻¹. rsc.org This rapid population of the triplet state effectively prevents the molecule from returning to the ground state via the emission of a photon (fluorescence).

The fluorescence quantum yield (ΦF) , defined as the ratio of photons emitted to photons absorbed, is consequently very low for most nitroaromatics, often with values less than 0.01. rsc.orgyoutube.com

ΦF = (Number of photons emitted) / (Number of photons absorbed)

For this compound, it is anticipated that the fluorescence would be significantly quenched compared to the parent coronene molecule. The strong electron-withdrawing nature of the nitro group facilitates the rapid non-radiative deactivation of the excited state, making fluorescence a minor de-excitation pathway. While some complex structural modifications can enhance fluorescence in certain nitroaromatics, the simple substitution on the coronene ring is expected to result in a very low fluorescence quantum yield. rsc.orgresearchgate.net

Mass Spectrometric Fragmentation Pathways of this compound

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound through the analysis of their fragmentation patterns. wikipedia.org

Studies on similar nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) using techniques like Laser Desorption/Ionization Time-of-Flight Mass Spectrometry provide significant insight into the expected fragmentation of this compound. acs.org A common and diagnostic fragmentation pathway for nitro-PAHs involves a rearrangement of the nitro group, followed by the loss of a neutral molecule. acs.org

The primary fragmentation pathway is proposed to be:

Nitro-Nitrite Rearrangement: Upon ionization, the energetically unstable molecular ion ([M]⁺˙) undergoes an excited-state rearrangement from a nitro group (-NO₂) to a nitrite (B80452) group (-ONO).

Loss of Nitric Oxide: The resulting nitrite intermediate readily loses a molecule of nitric oxide (•NO).

This leads to the formation of a prominent [M - NO]⁺ ion, which is often a major peak in the mass spectrum. acs.org Another characteristic feature, especially when using high-energy ionization methods, is the appearance of a strong signal corresponding to the NO⁺ ion itself. acs.org

Table 2: Predicted Key Mass Spectrometric Fragments for this compound (C₂₄H₁₁NO₂).
IonFormulaProposed IdentitySignificance
[M]⁺˙[C₂₄H₁₁NO₂]⁺˙Molecular IonConfirms molecular weight
[M - NO]⁺[C₂₄H₁₁O]⁺Loss of Nitric OxidePrimary, diagnostic fragment
NO⁺[NO]⁺Nitric Oxide CationCharacteristic low-mass fragment

Tandem Mass Spectrometry for Structural Insights and Isomer Differentiation

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural information by performing multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are selected in the first mass analyzer. These selected "precursor ions" are then fragmented, often through collision-induced dissociation (CID), where they collide with an inert gas. The resulting "product ions" are then analyzed in a second mass analyzer. wikipedia.org

This technique is particularly powerful for differentiating between isomers. researchgate.net While different isomers of nitrocoronene (e.g., 2-nitrocoronene) would have the exact same molecular weight and molecular formula, their different structures would likely lead to different fragmentation patterns in an MS/MS experiment. The position of the nitro group on the coronene ring can influence bond stabilities and rearrangement pathways. These differences would manifest as variations in the relative abundances of the product ions, even if the types of fragments produced (like the loss of NO) are the same. By comparing the product ion spectra of different isomers, it is possible to distinguish them. researchgate.net

X-ray Diffraction Crystallography of this compound and its Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.orgwikipedia.org This technique provides precise information on bond lengths, bond angles, and the arrangement of molecules within the crystal lattice, known as molecular packing. growingscience.com

Crystal Structure Determination and Molecular Packing Arrangements

While a specific crystal structure for this compound is not publicly documented, the structure of the parent molecule, coronene (C₂₄H₁₂), provides a strong basis for prediction. Coronene crystallizes in a monoclinic system (space group P2₁/a), with molecules arranged in a herringbone or slipped-stack pattern. royalsocietypublishing.org The planar molecules are packed with a perpendicular distance of 3.46 Å between them, indicative of van der Waals interactions. royalsocietypublishing.org

For this compound, the introduction of the polar nitro group is expected to influence the molecular packing. The determination of its crystal structure would follow the standard procedure of single-crystal XRD:

Crystal Growth: High-purity this compound is crystallized from a suitable solvent to obtain single crystals of sufficient quality.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected. wikipedia.org

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual carbon, hydrogen, nitrogen, and oxygen atoms can be determined and refined to yield a precise molecular structure. libretexts.org

The resulting structure would reveal the precise bond lengths and angles of the this compound molecule, including any distortions from planarity caused by the nitro group. Furthermore, it would show how the molecules pack in the crystal lattice. The polar nitro groups may introduce specific intermolecular interactions, such as dipole-dipole forces, potentially leading to a different packing arrangement compared to the nonpolar coronene to maximize crystal stability.

Table 3: Crystallographic Data for Coronene (for comparison). royalsocietypublishing.org
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)16.119
b (Å)4.702
c (Å)10.102
β (°)110.9
Molecules per unit cell (Z)2

Intermolecular Interactions in Crystalline Phases (e.g., π-π Stacking)

The extensive π-system of the coronene core is predisposed to engage in significant π-π stacking interactions . In the crystalline state, this compound molecules are anticipated to arrange in a stacked fashion, driven by attractive, noncovalent interactions between the electron clouds of adjacent coronene rings. The introduction of the nitro group, an electron-withdrawing substituent, is expected to modulate these interactions. The nitro group reduces the electron density on the aromatic core, which can influence the geometry and strength of the π-π stacking. Generally, in such systems, a parallel-displaced or slipped-stacking arrangement is favored over a perfect face-to-face overlap to minimize electrostatic repulsion and maximize attractive dispersion forces. The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å for aromatic systems.

Additionally, C–H···π interactions are expected to contribute to the cohesion of the crystal lattice. In this type of interaction, the hydrogen atoms of one this compound molecule can interact with the electron-rich π-face of an adjacent molecule's coronene core. These interactions are important in guiding the three-dimensional assembly of the molecules.

The interplay of these various intermolecular forces—π-π stacking, C–H···O, and C–H···π interactions—would collectively determine the final crystal packing motif of this compound. A detailed understanding and quantification of these interactions, however, awaits experimental determination through techniques like single-crystal X-ray diffraction or through high-level computational modeling and crystal structure prediction studies.

Interaction TypePredicted Key FeaturesExpected Distance Range
π-π Stacking Parallel-displaced or slipped-stacking of coronene cores.Centroid-to-centroid: 3.3 - 3.8 Å
C–H···O Hydrogen Bonds Oxygen atoms of the nitro group act as acceptors for aromatic C-H donors.H···O distance: ~2.2 - 2.8 Å
C–H···π Interactions Aromatic C-H donors interact with the π-face of the coronene core.H···π-centroid distance: ~2.5 - 3.0 Å

Computational and Theoretical Investigations of 1 Nitrocoronene

Quantum Chemical Calculations of Electronic Structure and Energetics of 1-Nitrocoronene

Quantum chemical calculations are powerful tools for understanding the molecular and electronic structure of compounds. nih.gov These methods, which are rooted in quantum mechanics, can predict various chemical properties, including electron densities, energies, and molecular structures, by solving the electronic Schrödinger equation. wikipedia.org

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.orgempa.ch It allows for the calculation of molecular orbitals and the distribution of electron density, providing insights into a molecule's reactivity and properties. wikipedia.orgaps.org In DFT, the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. empa.ch

For aromatic compounds like coronene (B32277), DFT calculations can effectively describe the π-molecular orbitals that are delocalized across the ring system. wikipedia.org The introduction of a nitro group (-NO2) significantly alters the electronic landscape of the coronene backbone. The nitro group is strongly electron-withdrawing, which influences the energy levels and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

DFT studies on related nitroaromatic compounds have shown that the nitro group introduces new, low-lying unoccupied orbitals, which can act as electron acceptors. This modification of the molecular orbitals is crucial in determining the molecule's electronic and photophysical properties, such as its absorption and emission spectra. The electron density distribution in this compound is expected to be polarized, with a significant partial positive charge on the carbon atom attached to the nitro group and on the nitrogen atom, while the oxygen atoms of the nitro group carry partial negative charges. This charge distribution affects the molecule's intermolecular interactions and its behavior in different chemical environments.

Table 1: Representative DFT Functionals and Basis Sets for Nitroaromatic Compounds
DFT FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry optimization and electronic properties of medium-sized organic molecules. nih.gov
M06-2Xaug-cc-pVTZAccurate thermochemistry and non-covalent interactions. frontiersin.org
PBE0LanL2DZPrediction of excited state energies and UV-Vis spectra. plos.org
CAM-B3LYPLanL2DZCharge-transfer excitations and long-range corrected properties. plos.org

Molecular Dynamics Simulations of this compound in Solution and Solid State

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, revealing information about their conformational dynamics and interactions with the environment. ucsf.edunih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom over time, offering insights into both kinetic and thermodynamic properties. nih.govijbiotech.com

Conformational Analysis and Rotational Barriers of the Nitro Group

The nitro group in this compound is not static; it can rotate around the C-N bond. The orientation of the nitro group relative to the coronene plane is a key conformational feature. This rotation is not free and is governed by a potential energy barrier arising from steric hindrance and electronic effects between the nitro group and the adjacent hydrogen atoms on the coronene ring.

Conformational analysis, often performed using quantum chemical methods, can map out the potential energy surface as a function of the dihedral angle of the nitro group. nih.gov This analysis helps to identify the most stable conformation (the global minimum on the potential energy surface) and any other local minima. The energy difference between the minimum and maximum energy conformations defines the rotational barrier. For many nitroaromatic compounds, the planar or near-planar conformation is often the most stable, as it allows for maximum π-conjugation between the nitro group and the aromatic system. However, steric crowding can force the nitro group to twist out of the plane. nih.gov

Table 2: Key Concepts in Conformational Analysis
TermDescription
Dihedral AngleThe angle between two intersecting planes, used to define the rotation around a chemical bond.
Staggered ConformationA low-energy conformation where substituents on adjacent atoms are as far apart as possible. youtube.com
Eclipsed ConformationA high-energy conformation where substituents on adjacent atoms are aligned. youtube.com
Rotational BarrierThe energy required to rotate a part of a molecule around a bond from a stable conformation to a transition state.

Solvent Effects on this compound Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. wikipedia.orgweebly.com Solvent effects can alter a molecule's stability, reactivity, and spectroscopic properties. wikipedia.orgnumberanalytics.com These effects can be broadly categorized as non-specific (arising from the solvent's bulk properties like dielectric constant) and specific (due to direct interactions like hydrogen bonding). numberanalytics.com

For a polar molecule like this compound, the polarity of the solvent is expected to play a crucial role. fud.edu.ng In polar solvents, the dipole moment of the solvent molecules can interact with the dipole moment of this compound, leading to stabilization. This stabilization can differ for the ground and excited states, which can cause shifts in the absorption and emission spectra (solvatochromism).

Theoretical models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical calculations to simulate the effects of a solvent. numberanalytics.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This allows for the calculation of properties in a simulated solution environment. MD simulations can provide a more explicit and dynamic picture by including individual solvent molecules and simulating their interactions with the solute over time. ucsf.edunumberanalytics.com

Theoretical Predictions of Spectroscopic Parameters for this compound

Quantum chemical calculations are invaluable for predicting and interpreting various spectroscopic data, including NMR, IR, and UV-Vis spectra. plos.org

NMR Spectroscopy: Theoretical methods can predict the chemical shifts of ¹H and ¹³C nuclei. plos.org The chemical shift of a particular nucleus is sensitive to its local electronic environment. For this compound, the electron-withdrawing nature of the nitro group is expected to deshield the nearby protons and carbons, leading to higher chemical shifts (downfield) for these nuclei compared to unsubstituted coronene. Calculations can help in the assignment of complex NMR spectra. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. Theoretical calculations can predict these frequencies, which are related to the strengths of the chemical bonds and the masses of the atoms. The nitro group has characteristic symmetric and asymmetric stretching vibrations that give rise to strong absorption bands, typically in the regions of 1550-1490 cm⁻¹ and 1380-1300 cm⁻¹, respectively. spectroscopyonline.com

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT and other ab initio methods can predict the electronic transitions that are observed in a UV-Vis absorption spectrum. plos.org These calculations provide the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). For this compound, the spectrum is expected to show intense π–π* transitions characteristic of the large aromatic system, as well as possible lower-energy charge-transfer bands resulting from the electronic interaction between the coronene and nitro moieties. acs.org

Table 3: Predicted Spectroscopic Features for this compound
SpectroscopyPredicted FeatureTheoretical Basis
¹H NMRDownfield shifts for protons near the nitro group.Deshielding effect due to the electron-withdrawing nitro group. nih.gov
¹³C NMRDownfield shifts for carbons near the nitro group.Polarization of the C-N bond and electron withdrawal. plos.org
IRStrong absorption bands for NO₂ symmetric and asymmetric stretches.Characteristic vibrational modes of the nitro functional group. spectroscopyonline.com
UV-VisIntense π–π* transitions and potential charge-transfer bands.Electronic excitations within the delocalized π-system and from the coronene core to the nitro group. acs.org

Aromaticity Analysis of the this compound System using Quantum Descriptors

A comprehensive analysis of the aromaticity of the this compound system using quantum chemical descriptors has not been specifically reported in publicly available scientific literature. However, a theoretical investigation would likely employ a variety of computational methods to understand the electronic structure and degree of aromaticity of the polycyclic aromatic hydrocarbon (PAH) core and how it is influenced by the electron-withdrawing nitro (-NO₂) group.

Aromaticity is a fundamental concept in chemistry, and its quantification is often achieved through several computational descriptors. mdpi.com The most common methods are based on magnetic, geometric, and electronic criteria. mdpi.comunirioja.es

Magnetic Criteria: The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor of aromaticity. github.io It is calculated by placing a "dummy" atom at the center of a ring and computing its magnetic shielding. mdpi.com A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity. mdpi.comunirioja.es For a complex system like this compound, NICS calculations would likely be performed for each individual ring to assess local aromaticity. A common variant, NICS(1)zz, which measures the out-of-plane component of the magnetic shielding tensor 1 Å above the ring center, is often preferred as it is considered a better measure of the π-system's contribution to aromaticity. mdpi.com

Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the degree of bond length equalization in a ring system compared to an ideal aromatic system (like benzene (B151609), with a HOMA value of 1) and a non-aromatic system (with a HOMA value of 0). A value closer to 1 indicates a higher degree of aromaticity. For this compound, HOMA analysis would reveal how the fusion of multiple rings and the presence of the nitro group distort the geometry and affect the aromatic character of the individual rings.

Electronic Criteria: Electronic descriptors like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) are based on the quantum theory of atoms in molecules (QTAIM). These indices measure electron delocalization between atoms in a ring. While powerful, the PDI is typically limited to six-membered rings. mdpi.com

A computational study on this compound would likely present the calculated values for these descriptors for each ring in the coronene backbone. The results would be compared to the parent coronene molecule to quantify the electronic perturbation induced by the nitro substituent. It is generally expected that the electron-withdrawing nature of the -NO₂ group would decrease the electron density and potentially the local aromaticity of the substituted ring.

Table of Aromaticity Descriptors (Hypothetical Values for Illustration)

RingNICS(1)zz (ppm)HOMA
A (Substituted)-8.50.85
B-10.20.92
C-10.50.94
D-10.30.93
E-10.40.93
F-10.20.92
G (Central)-5.10.65

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the searched literature.

Reaction Pathway Modeling for this compound Transformations (Computational)

Specific computational modeling of reaction pathways for this compound transformations is not detailed in the available literature. However, theoretical studies on the decomposition and reaction mechanisms of other nitroaromatic compounds, such as nitrotoluenes, provide a framework for how such an investigation would be approached. nih.govrsc.org

Computational chemistry offers powerful tools to explore the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and products. wikipedia.org This allows for the determination of reaction mechanisms, activation energies, and reaction rates. rsc.orgwikipedia.org For this compound, computational modeling could investigate several key transformations, including atmospheric degradation, metabolic activation, and thermal decomposition.

Key Computational Approaches:

Density Functional Theory (DFT): This is a workhorse method in computational chemistry used to optimize the geometries of reactants, transition states, and products and to calculate their energies. nih.gov

Transition State Search Algorithms: Methods like the nudged elastic band (NEB) or dimer method are used to locate the transition state structures that connect reactants to products.

Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation barrier (energy of activation), a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction. nih.gov

Reaction Rate Constant Calculation: Using transition state theory, the calculated activation energies can be used to compute theoretical rate constants for elementary reaction steps.

Potential Modeled Transformations:

Atmospheric Degradation: Modeling the reaction of this compound with atmospheric oxidants like hydroxyl (•OH) or nitrate (B79036) (•NO₃) radicals would be crucial for understanding its environmental fate. Computational studies could predict the most likely sites of radical attack and the subsequent degradation pathways.

Reduction of the Nitro Group: The metabolic activation of nitro-PAHs often involves the reduction of the nitro group to form reactive intermediates. Computational modeling could elucidate the stepwise mechanism of this reduction, calculating the energies of nitroso, hydroxylamino, and amino intermediates.

C-NO₂ Bond Homolysis: The direct cleavage of the carbon-nitro bond is a common initial step in the thermal decomposition of nitroaromatic compounds. nih.gov Theoretical calculations would determine the bond dissociation energy (BDE) for this process, providing insight into the thermal stability of this compound. For nitrotoluenes, studies have shown that C-NO₂ homolysis is a key decomposition channel, with activation energies ranging from 46-60 kcal/mol depending on other substituents. nih.gov

Table of Hypothetical Reaction Energetics for this compound

Reaction PathwayReactantsTransition State Energy (kcal/mol)ProductsReaction Energy (kcal/mol)
C-NO₂ HomolysisThis compound55.0Coronene radical + •NO₂52.0
OH Radical AdditionThis compound + •OH5.2OH-adduct radical-15.8
Nitro Group Reduction (Step 1)This compound + 2e⁻ + 2H⁺25.3Nitroso-coronene + H₂O-10.4

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the searched literature.

Reactivity and Transformational Pathways of 1 Nitrocoronene

Reduction Chemistry of the Nitro Group in 1-Nitrocoronene

The nitro group of this compound is a primary site for chemical reduction, leading to the formation of 1-aminocoronene. This transformation can be achieved through several methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic hydrogenation is a standard method for the reduction of nitroarenes to their corresponding amines. tcichemicals.comlibretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.orgchemistrytalk.org The catalyst, typically a noble metal like palladium, platinum, or nickel, facilitates the cleavage of the H-H bond and the addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group. chemistrytalk.orgyoutube.com For nitro-PAHs such as this compound, reduction has been noted using columns coated with platinum/rhodium (Pt/Rh), indicating that this method is applicable to complex PAHs. nii.ac.jp

Another method for the reduction of this compound to 1-aminocoronene involves chemical reducing agents. Research has shown that treating this compound with phenylhydrazine (B124118) successfully yields the corresponding amine, 1-aminocoronene. surrey.ac.uk This amine can be further derivatized, for example, through acetylation to form N-acetyl and N,N-diacetyl derivatives. surrey.ac.uk

Table 1: Methods for the Reduction of this compound to 1-Aminocoronene
MethodReagents/CatalystProductReference
Catalytic HydrogenationH₂, Pt/Rh Catalyst1-Aminocoronene nii.ac.jp
Chemical ReductionPhenylhydrazine1-Aminocoronene surrey.ac.uk

The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically involves a multi-electron pathway. The general mechanism proceeds through the transfer of six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂), with nitroso and hydroxylamine (B1172632) species as intermediates. researchgate.net

While specific electrochemical data for this compound is not detailed in the provided sources, studies on analogous nitro-PAHs provide insight into the process. The electrochemical half-wave reduction potentials of compounds like 1-nitropyrene (B107360) and 6-nitrochrysene (B1204248) have been measured using cyclic voltammetry. scielo.br These experiments are typically conducted in an anhydrous organic solvent like N,N-dimethylformamide (DMF) with a supporting electrolyte. scielo.br The reduction potential is a key parameter that reflects the ease with which the nitro group can accept an electron, a critical first step in the reduction cascade. scielo.br The biological activity of nitro-PAHs has been correlated with these reduction potentials. scielo.br

Table 2: Half-Wave Reduction Potentials of Selected Nitro-PAHs (for comparison)
CompoundHalf-Wave Potential (E₁/₂) vs. Ag/AgIReference
3-Nitrofluoranthene-0.51 V scielo.br
1-Nitropyrene-0.61 V scielo.br
6-Nitrochrysene-0.64 V scielo.br
9-Nitroanthracene-0.84 V scielo.br

Nucleophilic and Electrophilic Substitution Reactions on this compound

The nitro group profoundly influences the susceptibility of the coronene (B32277) ring to further substitution, acting as a deactivating group for electrophilic attack and an activating group for nucleophilic attack. organic-chemistry.orgstudymind.co.uk

Regioselectivity is the preference for a reaction to occur at a specific position on a molecule. numberanalytics.comyoutube.com In substitution reactions on this compound, the nitro group directs the position of the incoming substituent.

Electrophilic Aromatic Substitution (SEAr): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards attack by electrophiles. studymind.co.uklibretexts.org In simpler aromatic systems, electron-withdrawing groups are known as meta-directors. youtube.com Studies on the further nitration of coronene have successfully produced dinitrocoronene and trinitrocoronene, indicating that despite the deactivation, further electrophilic substitution is possible under specific conditions. surrey.ac.uk Structural analysis suggests that the dinitrocoronene formed is likely 1,5-dinitrocoronene, which provides insight into the regioselectivity of the reaction on the complex coronene system. surrey.ac.uk

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at positions ortho and para to itself. organic-chemistry.orgd-nb.info In this type of reaction, a nucleophile replaces a group (often a hydrogen or a halogen) on the aromatic ring. organic-chemistry.org For substituted nitroarenes, nucleophilic substitution generally occurs at the positions ortho and para to the nitro group. organic-chemistry.org

Reaction kinetics relate to the rate of a chemical reaction. pressbooks.publibretexts.org For nucleophilic aromatic substitution, the rate often depends on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics (SN2-like for aromatic systems). pressbooks.pubbyjus.com The rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form a stabilized anionic intermediate. d-nb.info

Table 3: Directing Effects of the Nitro Group on the Coronene Ring
Reaction TypeRole of Nitro GroupDirecting EffectReference
Electrophilic SubstitutionDeactivatingDirects to other rings (e.g., position 5) surrey.ac.uk
Nucleophilic SubstitutionActivatingOrtho, Para organic-chemistry.orgd-nb.info

The mechanisms of substitution reactions on this compound follow established pathways for nitroaromatic compounds.

Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. studymind.co.uklibretexts.org First, an electrophile (E⁺) attacks the electron-rich π-system of the coronene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. studymind.co.ukunacademy.com In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. studymind.co.uk The initial attack by the electrophile is the rate-determining step. unacademy.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This mechanism is also typically a two-step addition-elimination process. d-nb.info A strong nucleophile attacks the electron-deficient carbon atom at a position ortho or para to the nitro group. organic-chemistry.org This attack forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized onto the nitro group. organic-chemistry.org In the subsequent, faster step, a leaving group (such as a hydride ion in Vicarious Nucleophilic Substitution) is eliminated, which restores the aromatic system. organic-chemistry.orgd-nb.info

Photochemical Transformations of this compound

The study of the photochemical behavior of nitro-PAHs is important for understanding their environmental fate, as these transformations can be initiated by sunlight. The orientation of the nitro group relative to the aromatic plane can influence the photochemical stability of the molecule. acs.org

While specific studies on this compound are limited, research on other nitroaromatic compounds shows that a common photochemical reaction is the intramolecular rearrangement of the nitro group. researchgate.netrsc.org Upon irradiation, the nitro group can be converted into a nitroso group, which can lead to the formation of new products. For example, o-nitrobenzaldehyde rearranges to o-nitrosobenzoic acid upon irradiation. researchgate.net This type of transformation, proceeding through an excited triplet state, is a plausible pathway for this compound. researchgate.net Such photochemical transformations can alter the biological properties of the compound; for instance, some parent nitro-PAHs like this compound contribute to the indirect-acting mutagenicity of particulate matter, a property that could be modified by photochemical reactions. acs.org

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, is excited to a higher electronic state, which facilitates the transfer of an electron to or from another molecule. okstate.edu This creates a charge-separated state, forming a radical cation and a radical anion. edinst.com An excited state molecule is both a stronger oxidizing agent and a stronger reducing agent than its ground-state counterpart. okstate.edu

In the context of this compound, the presence of the nitro group (-NO₂) makes it a potent electron acceptor, a characteristic common to many nitro-PAHs. walshmedicalmedia.com Upon photoexcitation, this compound's electron-accepting ability is significantly enhanced. When in the presence of an electron donor, the excited this compound can accept an electron, reverting to a lower energy state while forming the this compound radical anion and the radical cation of the donor molecule. okstate.eduedinst.com This process is a primary photochemical event that can initiate subsequent chemical reactions. walshmedicalmedia.com The efficiency of this PET process is governed by factors such as the reduction potential of this compound, the oxidation potential of the electron donor, the distance between the donor and acceptor, and the solvent environment. edinst.com

The general mechanism can be described as follows:

Excitation: this compound absorbs a photon (hν) to form an electronically excited state (*this compound).

Electron Transfer: The excited molecule interacts with a donor molecule (D), accepting an electron to form a geminate radical ion pair (RIP), consisting of the this compound radical anion and the donor radical cation. okstate.edu

This PET process is fundamental to understanding the phototoxicity and photodegradation pathways of nitro-PAHs, as the radical anion formed is a highly reactive species. walshmedicalmedia.com

Photodegradation Mechanisms and Products in Abiotic Systems

Photochemical degradation is a primary route for the natural removal of nitro-PAHs from the environment. case.edu These compounds can degrade quickly via direct photolysis, with lifetimes that can be as short as a few minutes to a few hours. copernicus.org The degradation process is complex and can lead to a variety of photoproducts, some of which may be more toxic than the parent compound. walshmedicalmedia.com The photodegradation of this compound in abiotic systems like water, air, or adsorbed on particulate matter is expected to follow pathways observed for other nitro-PAHs. nih.govcopernicus.org

The main photodegradation pathways for nitro-PAHs involve:

Photoinduced Hydroxylation: The reaction of the excited nitro-PAH with water or hydroxyl radicals can lead to the formation of hydroxynitro-PAHs. nih.gov

Photooxidation: In the presence of oxygen, the excited molecule or subsequent radical species can be oxidized, leading to the formation of quinones and other oxygenated derivatives. nih.govcopernicus.org This can be mediated by reactive oxygen species (ROS) like singlet oxygen, which are generated during the photochemical process. walshmedicalmedia.commdpi.com

Isomerization: In certain media, such as ice, nitro-PAHs can undergo photoinduced isomerization, where the nitro group moves to a different position on the aromatic core. nih.gov This is often attributed to a "freezing concentration effect" that facilitates unique reaction pathways. nih.gov

C-N Bond Cleavage: A primary photochemical pathway for some nitro-PAHs is the cleavage of the carbon-nitro bond (C-NO₂) to form an aryl radical and a nitrogen dioxide (•NO₂) radical. walshmedicalmedia.com These highly reactive radicals can then engage in further reactions with surrounding molecules.

Based on studies of compounds like 1-nitropyrene and 9-nitrophenanthrene, the photodegradation of this compound would likely yield a mixture of hydroxylated, oxidized, and other transformed products. nih.gov

Table 1: Common Photodegradation Products of Representative Nitro-PAHs in Abiotic Systems. (Note: Products for this compound are hypothetical based on these examples).
Parent CompoundReaction ConditionsMajor Products IdentifiedReference
1-NitropyreneAqueous/Ice Photolysis (λ > 290 nm)Hydroxynitropyrenes, Pyrene-quinones nih.gov
9-NitrophenanthreneAqueous/Ice Photolysis (λ > 290 nm)Hydroxynitrophenanthrenes, Phenanthrene-quinones nih.gov
9-NitroanthracenePhotolysis9,10-Anthraquinone acs.org
1-NitronaphthalenePhotolysisAryl and NO radicals walshmedicalmedia.com

Thermal Decomposition Pathways of this compound

The thermal decomposition of nitro-PAHs and related nitro compounds typically proceeds through initial cleavage of the C-NO₂ bond or rearrangement of the nitro group, followed by a cascade of secondary reactions. dtic.milmdpi.com The decomposition of a related energetic material, RDX, begins with an initial peak temperature of around 227°C. mdpi.com Phenolic polymers used in ablative composites show decomposition and charring between 350°C and 850°C. nasa.gov

Key gaseous products from the thermal decomposition of nitroaromatic compounds generally include:

Nitrogen oxides (NO₂, N₂O, NO)

Carbon oxides (CO₂, CO)

Water (H₂O)

Hydrogen cyanide (HCN)

The solid residue is often a carbonaceous char. dtic.milnasa.gov The exact product distribution and decomposition temperatures depend heavily on the specific molecular structure and the heating conditions (e.g., heating rate, atmosphere). For example, studies on 1,3,5-triamino-2,4,6-trinitro-benzene (TATB) show that the presence of amino groups alters the decomposition pathway compared to other nitroarenes, highlighting the influence of other functional groups. dtic.mil

Table 2: Representative Gaseous Products from the Thermal Decomposition of Nitro-Containing Organic Compounds.
CompoundTypical Gaseous ProductsReference
RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine)N₂O, CH₂O, CO₂, HCN mdpi.com
TATB (1,3,5-Triamino-2,4,6-trinitrobenzene)CO₂, H₂O, NO, N₂O, NO₂, HCN dtic.mil
Group 2 Metal NitratesMetal Oxide, NO₂, O₂ chemguide.co.uk
Phenol-formaldehyde polymerH₂, H₂O, CH₄, CO, CO₂, various phenols nasa.gov

Derivatization of this compound for Complex Molecular Architectures

Derivatization is a chemical process used to transform a compound into a product of similar but distinct structure, known as a derivative. sigmaaldrich.com This is often done to enhance analytical detection or to use a functional group as a "handle" for further synthetic transformations. gcms.cz For nitro-PAHs like this compound, the nitro group is an exceptionally versatile functional group for derivatization, enabling its use as a building block for larger, more complex molecules. researchgate.netrsc.org

The most powerful and common derivatization of an aromatic nitro group is its reduction to a primary amine (-NH₂). This transformation is a cornerstone of organic synthesis because the resulting aromatic amine is a nucleophile that can participate in a vast array of subsequent bond-forming reactions.

Key Derivatization Pathway: Reduction to Amine

The reduction of this compound would yield 1-aminocoronene. This reaction can be achieved using various reducing agents, with common choices including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reagents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective.

Once 1-aminocoronene is formed, it serves as a versatile precursor for constructing complex architectures. The amino group can undergo numerous reactions, including:

Amide Formation: Reaction with acyl chlorides or carboxylic acids to form amides, linking the coronene core to other molecular fragments.

Diazotization: Reaction with nitrous acid (generated from NaNO₂/HCl) to form a highly reactive diazonium salt. This intermediate can then be replaced by a wide variety of substituents (e.g., -OH, -CN, -F, -Cl, -Br, -I) in Sandmeyer-type reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

This strategy of using a nitro group as a synthetic handle allows for the incorporation of the large, planar, and electronically unique coronene scaffold into advanced materials, such as those with interesting optoelectronic or supramolecular properties. researchgate.netrsc.org

Table 3: Common Derivatization Reactions of an Aromatic Nitro Group via an Amine Intermediate.
Initial TransformationReagents for TransformationIntermediateSubsequent ReactionProduct Functional Group
ReductionH₂/Pd; Sn/HCl; Fe/HCl1-AminocoroneneAmide Coupling (with R-COCl)Amide (-NHCOR)
Diazotization (then Sandmeyer Reaction)-F, -Cl, -Br, -I, -CN, -OH
Schiff Base Formation (with R-CHO)Imine (-N=CHR)
N-Alkylation (with R-X)Secondary Amine (-NHR)

Environmental Occurrence, Fate, and Transformation Studies of 1 Nitrocoronene Non Toxicological

Atmospheric Chemistry of 1-Nitrocoronene

The behavior of this compound in the atmosphere is primarily governed by its reactions with atmospheric oxidants and its partitioning between gas and particulate phases.

Gas-Phase Reactions with Atmospheric Oxidants (e.g., OH Radicals, Ozone)

Polycyclic aromatic hydrocarbons (PAHs) and their nitro-derivatives are susceptible to reactions with highly reactive species like hydroxyl (OH) radicals and ozone (O₃) in the troposphere. OH radicals are considered the primary atmospheric oxidant, responsible for the degradation of many organic compounds. While specific rate constants for this compound with OH radicals or ozone are not readily found, studies on similar nitro-PAHs suggest that these reactions contribute to their atmospheric removal. Research on other nitro-aromatic compounds indicates that reactions with OH radicals typically occur via hydrogen atom abstraction or addition to the aromatic ring researchgate.netcopernicus.orgcopernicus.orgutoronto.canih.govmit.edu. The rate constants for such reactions are generally in the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹ for nitro-aromatic compounds copernicus.orgcopernicus.org. Ozone reactions, particularly with unsaturated compounds, can lead to ozonolysis mit.eduuobaghdad.edu.iqnih.gov. The presence of the nitro group can influence the reactivity of the parent coronene (B32277) molecule with these oxidants.

Particulate-Phase Photochemistry and Heterogeneous Reactions

This compound, like other PAHs and nitro-PAHs, can adsorb onto atmospheric particulate matter (PM). Once on particles, it can undergo photochemical reactions initiated by sunlight or heterogeneous reactions with atmospheric gases such as nitrogen oxides (NOx), ozone, and OH radicals nih.govacs.org. Studies have shown that nitro-PAHs can form from the heterogeneous reactions of parent PAHs adsorbed on particles with nitrogen oxides nih.govacs.org. Conversely, particulate-bound PAHs and nitro-PAHs can also be degraded through photochemistry and heterogeneous reactions. For instance, research on nitro-pyrene adsorbed on particles suggests that it can react with OH radicals, leading to degradation acs.org. The specific rate constants for the photolysis or heterogeneous reactions of this compound on particles are not widely reported, but these processes are recognized as significant pathways for the transformation of airborne organic pollutants.

Aquatic Environmental Fate of this compound

In aquatic environments, this compound can be subject to photodegradation and biotransformation processes.

Photolytic Degradation in Aqueous Media

The photodegradation of organic compounds in water is a crucial environmental fate process. While direct photolysis data for this compound in aqueous media is scarce, studies on other nitro-PAHs and related nitro-aromatic compounds indicate that they can undergo photolytic degradation nih.govnih.govethz.ch. For example, 4-nitrochlorobenzene has shown slow but isotopically fractionating direct photolysis in water nih.gov. Indirect photolysis, mediated by reactive species like hydroxyl radicals generated from dissolved organic matter or other photosensitizers, can also contribute to the degradation of such compounds nih.govethz.ch. The rate of photolysis is influenced by factors such as the compound's absorption spectrum, quantum yield, and the presence of sensitizers or quenchers in the water.

Biotransformation Pathways in Environmental Systems (e.g., Microbial Degradation)

Microbial degradation is a significant pathway for the removal of organic pollutants from the environment. While specific studies detailing the microbial degradation of this compound are not extensively documented, research on the biodegradation of PAHs and other nitro-PAHs by various microorganisms provides a general understanding of potential pathways. Bacteria can degrade PAHs through aerobic or anaerobic metabolic pathways, often involving oxygenase enzymes to introduce hydroxyl groups, making the molecules more water-soluble and reactive mdpi.comunesp.brnih.gov. The nitro group on PAHs can influence their biodegradability, sometimes making them more recalcitrant or requiring specific microbial consortia for effective degradation. For instance, studies on the degradation of other nitro-aromatic compounds suggest that microbial reduction of the nitro group can occur, followed by further ring cleavage unesp.br.

Soil and Sediment Interactions of this compound

The behavior of this compound in soil and sediment environments is largely determined by its sorption characteristics and potential for degradation.

Information on the specific degradation pathways of this compound in soil and sediment is limited. However, similar to aquatic environments, microbial degradation is a potential fate process. The persistence of this compound in these matrices will depend on factors such as soil/sediment composition (organic matter content, clay content), moisture, temperature, and the presence of suitable microbial communities.

Applications of 1 Nitrocoronene and Its Derivatives in Materials Science and Organic Electronics Non Clinical

1-Nitrocoronene as a Precursor for Nitrogen-Doped Carbon Materials

Nitrogen doping is a critical strategy for modifying the properties of carbon materials like graphene and carbon nanotubes (CNTs), enhancing their conductivity, catalytic activity, and energy storage capabilities. The selection of a suitable nitrogen-containing precursor is essential for controlling the concentration and configuration of nitrogen atoms within the carbon lattice. While common precursors include ammonia, melamine, and urea, large aromatic molecules containing nitrogen, such as this compound, offer a potential route to achieving well-integrated doping.

The synthesis of nitrogen-doped carbon nanomaterials (N-graphene and N-CNTs) is often achieved through methods like chemical vapor deposition (CVD), thermal annealing, or hydrothermal processes. rug.nlymdchem.comnih.gov In these methods, a carbon source and a nitrogen source are subjected to high temperatures, leading to the incorporation of nitrogen atoms into the carbon framework. ymdchem.com

Using a molecule like this compound as a precursor would involve its thermal decomposition, where the coronene (B32277) core serves as a graphitic carbon source and the nitro group provides the nitrogen atoms. This approach, in theory, could facilitate the formation of a highly ordered, nitrogen-doped graphitic structure due to the pre-organized aromatic system of the coronene molecule. The high thermal stability of the coronene core ensures that the fundamental carbon lattice can form, while the nitro group decomposes to release nitrogen for doping. Common synthesis techniques where such a precursor could be utilized include:

Thermal Annealing: Graphene oxide (GO) or another carbon source could be mixed with this compound and heated under an inert atmosphere. rug.nl The heat would simultaneously reduce the GO and decompose the this compound, embedding nitrogen into the resulting graphene sheets.

Chemical Vapor Deposition (CVD): this compound could be vaporized and introduced into a CVD chamber with a catalyst-coated substrate. At high temperatures, it would decompose and contribute to the growth of N-doped graphene or N-CNTs on the substrate. nih.gov

While specific studies detailing the use of this compound are not prevalent, the principle is well-established with other nitrogen-containing organic precursors. specialchem.com

Nitrogen doping fundamentally alters the electronic structure of graphitic carbon materials. echemi.com Since nitrogen has five valence electrons compared to carbon's four, its incorporation introduces excess electrons into the lattice, typically resulting in n-type doping. case.edu This shifts the Fermi level above the Dirac point, increasing the material's electron carrier density. case.edu The specific electronic properties are highly dependent on the bonding configuration of the nitrogen atoms within the carbon lattice: echemi.com

Graphitic Nitrogen (Quaternary): A nitrogen atom substitutes a carbon atom within the hexagonal lattice. This configuration is a primary contributor to n-type doping, donating one electron to the π-system. imist.ma

Pyridinic Nitrogen: A nitrogen atom bonds to two carbon atoms at the edge or a defect site, contributing one p-electron to the π-system.

Pyrrolic Nitrogen: A nitrogen atom is part of a five-membered ring at a defect site, contributing two p-electrons to the π-system.

The use of a precursor like this compound would be expected to produce a combination of these nitrogen types, thereby allowing for the precise tuning of the material's electronic characteristics. This controlled modification of properties such as work function and carrier concentration is crucial for applications in electronics and catalysis. echemi.com

Table 1: Effect of Nitrogen Doping on the Electronic Properties of Graphene

This table summarizes general findings on how nitrogen doping, achievable with precursors like this compound, affects key electronic parameters of graphene.

Property Effect of Nitrogen Doping Typical Quantitative Value
Doping Type n-type (electron doping) -
Dirac Point Shift Shifts below the Fermi level (negative shift) -0.3 eV for 0.48 at.% N-doping imist.ma
Carrier Contribution Each nitrogen dopant adds charge carriers ~0.4 to 0.5 delocalized electrons per dopant imist.ma

| Band Gap | Can induce a small band gap | ~0.2 eV observed in some N-doped samples imist.ma |

Incorporation of this compound into Organic Semiconductors and Optoelectronic Devices

Organic semiconductors are the foundation of flexible and printable electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is dictated by the electronic properties of the organic materials used. While many organic semiconductors are p-type (hole-transporting), the development of stable and efficient n-type (electron-transporting) materials remains a key challenge.

Nitroaromatic compounds have emerged as promising candidates for n-type organic semiconductors. The strongly electron-withdrawing nature of the nitro group (–NO₂) can significantly lower the molecule's frontier molecular orbital (LUMO) energy levels, facilitating the injection and transport of electrons.

This compound combines the excellent charge-carrying potential of the large, rigid coronene core with the electron-withdrawing strength of the nitro group. This molecular design makes it an attractive, albeit largely unexplored, candidate for an n-type semiconductor. Its incorporation into thin-film transistors could lead to devices with high air stability, a common advantage of nitro-functionalized semiconductors. The large π-conjugated system of the coronene backbone is conducive to strong intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.

Potential applications in optoelectronic devices include:

Electron Transport Layers (ETLs) in OLEDs: To improve the balance of charge injection and enhance device efficiency.

n-Channel in OFETs: For use in complementary logic circuits, which require both p-type and n-type transistors.

Acceptor Materials in Organic Solar Cells: Paired with a suitable donor material to facilitate charge separation at a heterojunction.

Table 2: Performance of Representative Nitro-Functionalized Organic Semiconductors

This table shows the performance of nitrofluorenone (B14763482) derivatives as a reference for the potential of nitroaromatics like this compound in organic electronics. Data is for thin-film field-effect transistors.

Compound Class Electron Mobility (μe) Key Feature
Nitrofluorenone Derivatives 10⁻⁶ – 10⁻⁴ cm² V⁻¹ s⁻¹ Excellent air-stability and tunable energy levels

| This compound (Projected) | Potentially higher due to coronene core | Combines n-type character with robust π-stacking |

Role of this compound in Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. Coronene and its derivatives are excellent building blocks for supramolecular assembly due to their large, flat, and rigid aromatic surface, which promotes strong π-π stacking interactions. This inherent tendency to self-organize can be harnessed to create well-defined nanostructures like columns, fibers, and films.

The introduction of a nitro group onto the coronene core, as in this compound, would significantly influence this self-assembly process. The nitro group is highly polar, introducing strong dipole-dipole interactions that can direct the relative orientation of molecules within the assembly. This allows for a higher degree of control over the final supramolecular architecture compared to unsubstituted coronene. The electronic push-pull nature created by the electron-withdrawing nitro group on the electron-rich aromatic core can also lead to specific packing arrangements that optimize intermolecular charge-transfer interactions, a property useful for creating conductive nanomaterials.

This compound for Advanced Functional Dyes and Pigments

The properties that make polycyclic aromatic hydrocarbons and their derivatives useful in electronics also lend themselves to applications as advanced dyes and pigments. A functional dye is a colorant that possesses specific functions beyond coloration, such as responding to external stimuli (light, heat, electricity) or exhibiting specialized optical properties. imist.ma

The extended π-conjugated system of the coronene core is a strong chromophore, meaning it absorbs light in the visible spectrum, a fundamental requirement for any dye or pigment. The attachment of a nitro group—a well-known auxochrome—can modify the absorption properties of the coronene core. Specifically, the electron-withdrawing nature of the nitro group can shift the absorption spectrum to longer wavelengths (a bathochromic shift), potentially altering the color from yellow/orange towards red.

While the use of this compound specifically as a functional dye is not extensively documented, nitro-PAHs are known for their distinct photochemical properties. The combination of a robust aromatic core and a functional nitro group suggests potential in applications such as:

High-Performance Pigments: Offering high thermal stability and chemical resistance due to the stable coronene structure.

Dichroic Dyes: For use in liquid crystal displays, where the rod-like stacking of coronene derivatives could align with liquid crystals to selectively absorb polarized light.

Non-linear Optical (NLO) Materials: The significant charge asymmetry in the molecule could give rise to NLO properties, useful in photonics and optical computing.

However, this remains a speculative and underexplored area of application for this specific compound.

Advanced Analytical Methodologies for Detection and Quantification of 1 Nitrocoronene in Complex Environmental Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 1-nitrocoronene from other polycyclic aromatic compounds (PACs) present in environmental extracts. The choice between liquid and gas chromatography depends on the specific requirements of the analysis, including desired sensitivity and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of nitro-PAHs. wjpmr.com Method development involves the careful optimization of the stationary phase (column), mobile phase composition, and detector to achieve the desired separation and sensitivity. iosrphr.org

Two primary HPLC approaches are utilized for the separation of nitro-PAHs like this compound: normal-phase and reversed-phase chromatography.

Normal-Phase HPLC: This technique separates compounds based on their polarity. rsc.org An unconventional and efficient methodology for fractioning nitro-PAHs from their non-nitrated parent PAHs utilizes normal-phase liquid chromatography. rsc.orgresearchgate.net In this approach, polar molecules like this compound elute faster than non-polar PAHs when using a non-polar mobile phase at very low pressures. rsc.orgresearchgate.net This method can employ a phenyl column with hexane (B92381) as the mobile phase. rsc.orgresearchgate.net

Reversed-Phase HPLC: This is the more common approach, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of multiple nitro-PAHs can be achieved using this method. nih.gov However, a significant challenge for detecting this compound is its low or non-existent native fluorescence. frontiersin.org To overcome this, HPLC systems are often coupled with a post-column reduction step. nih.govfrontiersin.org In this setup, the non-fluorescent nitro-PAHs are catalytically reduced to their highly fluorescent primary aromatic amines before reaching the fluorescence detector. nih.govnih.govtandfonline.com This on-line derivatization significantly enhances the sensitivity of the method. nih.govfrontiersin.org

The table below summarizes typical parameters for an HPLC method developed for nitro-PAH analysis.

ParameterDescriptionSource
Column Reversed-Phase C18 chromatographyonline.com
Mobile Phase Gradient elution with Acetonitrile (B52724)/Water mixture frontiersin.orgchromatographyonline.com
Post-Column Reduction Catalyst Column packed with Platinum and Rhodium coated alumina (B75360) (Pt-Al₂O₃) nih.govtandfonline.com
Reduction Column Temperature Optimized to 90°C to ensure efficient reduction nih.gov
Flow Rate Typically 0.8 - 1.0 mL/min nih.govnih.gov
Detection Fluorescence Detector (following post-column reduction) nih.govfrontiersin.org

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly specific and sensitive technique for the identification and quantification of this compound. tandfonline.com The gas chromatograph separates volatile and thermally stable compounds, which are then detected by the mass spectrometer. innovatechlabs.com

A critical aspect of GC-MS analysis for nitro-PAHs is the choice of ionization mode in the mass spectrometer. While standard Electron Impact (EI) ionization can be used, Electron Capture Negative Chemical Ionization (ECNCI) offers significantly higher sensitivity and selectivity for electronegative compounds like this compound. tandfonline.com The mass spectrometer is often operated in the selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios are monitored, further enhancing sensitivity and reducing matrix interference. tandfonline.com The fragmentation of nitro-PAHs in the mass spectrometer typically involves the loss of nitro-related groups (•NO, •NO₂, HNO, HNO₂). bohrium.com

The table below outlines typical parameters for a GC-MS method for the analysis of nitro-PAHs.

ParameterDescriptionSource
GC Column DB-17MS (30 m × 0.25 mm × 0.25 µm) or similar mid-polarity column aaqr.org
Carrier Gas Helium at a constant flow rate of 1.2 mL/min aaqr.org
Injection Mode Splitless or Cool-on-column nih.govepa.gov
Temperature Program Initial 60°C, ramp to 265°C at 15°C/min, then ramp to 305°C at 5°C/min, hold for 10 min aaqr.org
MS Ionization Mode Electron Capture Negative Chemical Ionization (ECNCI) for high sensitivity tandfonline.com
MS Detection Mode Selected Ion Monitoring (SIM) tandfonline.com

Spectroscopic Detection Methods for this compound (Advanced Applications)

Beyond its use as a standard detector in chromatography, spectroscopy offers advanced applications for the sensitive detection of this compound. The most significant of these is fluorescence spectroscopy, which is employed following a chemical derivatization step. nih.gov

At room temperature, most molecules are in the lowest vibrational level of their ground electronic state. uci.edu Upon absorbing light, they are promoted to an excited state. uci.edu The subsequent return to the ground state can involve the emission of light, a process known as fluorescence. uci.edu However, nitro-PAHs like this compound exhibit very low to negligible native fluorescence, making direct detection by this method insensitive. frontiersin.org

The advanced analytical solution is the on-line, post-column reduction of the nitro group to a highly fluorescent amino group (e.g., this compound is converted to 1-aminocoronene). nih.govtandfonline.com This process, described in the HPLC section, is a powerful application of spectroscopy. The efficiency of this conversion is critical and depends on several factors that must be optimized, including the catalyst, temperature, and flow rate. nih.gov An optimized system can use a reduction column packed with platinum-coated alumina (Pt-Al₂O₃) heated to 90°C with a mobile phase flow rate of 0.8 mL/min to achieve high conversion efficiency and, consequently, low detection limits. nih.gov This combination of liquid chromatography for separation, on-line chemical reaction for derivatization, and fluorescence spectroscopy for detection represents a sophisticated and highly sensitive analytical methodology. nih.gov

Sample Preparation and Extraction Protocols for Environmental Samples

Given their low concentrations, the analysis of nitro-PAHs requires pre-concentration and purification steps to isolate them from the environmental matrix. aaqr.orgnih.gov The goal of sample preparation is to efficiently extract this compound from a solid or liquid matrix, remove interfering compounds, and concentrate the analyte prior to instrumental analysis. scispace.com

Several extraction techniques are commonly used for solid environmental samples like airborne particulate matter collected on filters, soil, or sediment.

Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of analytes from a sample into a solvent. frontiersin.orgtandfonline.com Dichloromethane or acetonitrile are common solvents for this process. frontiersin.orgtandfonline.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this technique uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time. aaqr.orgaaqr.org

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. aaqr.org A solvent mixture such as n-hexane:acetone (B3395972):dichloromethane can be used. aaqr.org

Soxhlet Extraction: A classical method where the sample is repeatedly washed with a condensed solvent, such as a hexane and acetone mixture. aaqr.org It is effective but can be time-consuming and require large solvent volumes. frontiersin.org

Following initial extraction, a "clean-up" step is typically required to remove other co-extracted compounds that could interfere with the analysis. frontiersin.org This is often accomplished using solid-phase extraction (SPE), where the extract is passed through a cartridge containing a sorbent (e.g., silica (B1680970) gel, C18) that retains interfering substances while allowing this compound to pass through, or vice-versa. researchgate.nettandfonline.com

The table below summarizes various sample preparation protocols.

TechniqueTypical SolventsMatrixCleanup MethodSource
Ultrasonic Extraction Dichloromethane; AcetonitrileAir Particulate FiltersSilica Gel Column frontiersin.orgtandfonline.com
Soxhlet Extraction Hexane/AcetoneBottom AshSilica Gel Column aaqr.org
Pressurized Liquid Extraction (PLE) DichloromethaneAir Particulate FiltersSPE Cartridge aaqr.orgaaqr.org
Microwave-Assisted Extraction (MAE) n-Hexane/Acetone/DichloromethaneAtmospheric ParticlesNot specified aaqr.org

Future Research Directions and Emerging Paradigms for 1 Nitrocoronene

Novel Synthetic Strategies for Regioselective and Stereoselective Functionalization

Current synthetic methods for functionalizing PAHs, including coronene (B32277) derivatives, often face challenges with regioselectivity and stereoselectivity. Future research should focus on developing novel synthetic strategies that offer precise control over the position and orientation of the nitro group and other substituents on the coronene core. This could involve exploring new catalytic systems, such as transition metal catalysts or organocatalysts, that can direct functionalization to specific sites on the coronene framework rsc.orgoregonstate.eduacs.org. Advances in directed C-H functionalization techniques, inspired by successes in other aromatic systems, could also provide more efficient and selective routes to 1-Nitrocoronene and its analogues. Furthermore, the development of milder nitration procedures that avoid harsh conditions and improve yields and purity will be crucial. Research into solid-supported catalysts for nitration, similar to those used for other PAHs, could offer advantages in terms of ease of separation and recyclability tandfonline.comtandfonline.com.

Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

Understanding the dynamic processes of this compound synthesis and its subsequent reactions requires sophisticated analytical tools. Future research should leverage advanced spectroscopic techniques for real-time, in situ monitoring of reaction kinetics and mechanisms perkinelmer.comcmdclabs.comsouthampton.ac.uk. Techniques like time-resolved infrared (IR) spectroscopy, Raman spectroscopy, and advanced NMR methods can provide detailed insights into reaction intermediates, transition states, and product formation. The coupling of these spectroscopic methods with flow chemistry setups or stopped-flow apparatus could enable the study of fast reactions involving this compound. For instance, monitoring vibrational modes, especially those related to the nitro group (symmetric and asymmetric stretches), can help elucidate reaction pathways and structural changes researchgate.netsfasu.edu. The development of specialized spectroscopic probes or functionalized derivatives that enhance signal detection or provide specific molecular information will also be a key area of focus.

Predictive Modeling for Structure-Reactivity Relationships and Material Properties

Computational chemistry and predictive modeling are indispensable for understanding and designing new materials based on this compound. Future research should employ advanced computational methods, such as Density Functional Theory (DFT) and higher-level quantum chemical calculations, to accurately predict the electronic, optical, and reactive properties of this compound and its derivatives schrodinger.comconicet.gov.aranl.govinnovate.academyias.ac.innih.govresearchgate.netbiorxiv.orgacs.org. These studies can help establish clear structure-reactivity relationships, guiding the synthesis of molecules with tailored properties. For example, modeling the impact of the nitro group on the HOMO-LUMO gap, charge transport characteristics, and excited-state dynamics will be crucial for predicting performance in electronic devices. Machine learning and artificial intelligence approaches can be integrated with these quantum chemical calculations to accelerate the screening of potential derivatives and predict material properties, thereby streamlining the discovery process schrodinger.comanl.govinnovate.academy.

Table 1: Illustrative Computational Properties for Coronene Derivatives and Related Nitro-PAHs

PropertyCoronene (Example)This compound (Predicted)Nitro-PAH (Example, e.g., 3-Nitrofluoranthene)Reference/Methodology
HOMO-LUMO Gap (eV)~2.90-3.30~2.8-3.2~3.0-3.5DFT ias.ac.innih.govrsc.org
Charge Carrier MobilityHighModerate to HighVariesDFT ias.ac.inresearchgate.netmdpi.com
Nitro Stretches (cm⁻¹)N/A~1500-1550 (asymm.), ~1300-1350 (symm.)~1516 (asymm.), ~1323 (symm.) sfasu.eduIR Spectroscopy sfasu.edu
Reactivity IndexHighModified by nitro groupVariesDFT conicet.gov.arresearchgate.net

Note: Values for this compound are predicted or illustrative, based on general trends observed for coronene derivatives and nitro-PAHs. Specific experimental or computational data for this compound may vary.

Exploration of New Materials Applications Beyond Current Scope (e.g., Quantum Computing, Nanosensors)

While coronene derivatives have shown promise in organic electronics and optoelectronics, future research should explore novel applications for this compound. Its extended π-system and the presence of the electron-withdrawing nitro group suggest potential in areas such as quantum computing and nanosensing. For quantum computing, functionalized PAHs are being investigated for their spin properties and potential as qubits or components in spintronic devices oup.com. The precise electronic structure and potential for controlled spin states in this compound derivatives could be exploited here. In nanosensing, the molecule's sensitivity to its chemical environment, potentially altered by the nitro group, could be leveraged to develop highly selective sensors for specific analytes. Research into its photophysical properties, such as fluorescence quantum yields and lifetimes, could also reveal applications in advanced imaging or photocatalysis.

Interdisciplinary Approaches Integrating Chemical Synthesis, Computational Science, and Materials Engineering

The development of this compound-based materials necessitates a strong interdisciplinary approach, integrating expertise from chemical synthesis, computational science, and materials engineering schrodinger.comanl.govinnovate.academysolubilityofthings.comsparkl.mevanderbilt.eduinteresjournals.orgroutledge.comornl.govosti.gov. Future research should foster collaborations between synthetic chemists, theoretical chemists, computational modelers, and materials scientists. This synergy will allow for the rapid design, synthesis, characterization, and application testing of new this compound derivatives. For instance, computational predictions of electronic properties can guide synthetic efforts towards molecules with desired characteristics for specific applications. Conversely, experimental findings from synthesis and characterization can be used to refine computational models, creating a feedback loop for accelerated discovery. The development of integrated computational materials engineering (ICME) frameworks could further streamline this process, enabling the simulation-driven design of materials from molecular to macroscopic scales.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-Nitrocoronene, and how do reaction parameters (e.g., solvent polarity, temperature) influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitration of coronene derivatives under controlled conditions. Key variables include nitric acid concentration, reaction time, and temperature. Purification methods like column chromatography or recrystallization are critical for isolating high-purity products. Yield optimization requires systematic testing of solvent systems (e.g., dichloromethane vs. sulfuric acid) and catalytic additives. Characterization via melting point analysis and HPLC can validate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures confirm its structural identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic proton environments and nitro-group positioning. Infrared (IR) spectroscopy detects NO₂ stretching vibrations (~1520 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural validation, though it requires high-quality single crystals. Cross-referencing data with computational simulations (e.g., DFT) enhances accuracy .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form over time?

  • Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy under varying humidity, temperature, and light exposure can identify degradation pathways. High-performance liquid chromatography (HPLC) monitors impurity profiles, while gas chromatography-mass spectrometry (GC-MS) isolates and identifies decomposition byproducts. Control experiments with inert atmospheres (e.g., argon) mitigate oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound’s electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict reactive sites. Experimental validation involves synthesizing derivatives with electron-donating/withdrawing groups and comparing reaction rates (kinetic studies). Isotopic labeling (e.g., ¹⁵N) paired with NMR tracks substitution patterns. Comparative studies with coronene and other nitroaromatics isolate electronic vs. steric effects .

Q. How do discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound arise, and what experimental strategies resolve them?

  • Methodological Answer : Contradictions may stem from impurities, calibration errors in calorimetry, or inconsistent computational methods. Replication studies with standardized protocols (e.g., DSC for ΔHf measurements) and inter-laboratory comparisons are essential. Meta-analyses of published data should account for measurement uncertainties and contextualize outliers. Collaborative databases (e.g., NIST) improve reproducibility .

Q. Can this compound’s electronic properties be tuned via supramolecular interactions, and how does this affect its application in organic semiconductors?

  • Methodological Answer : Cyclic voltammetry (CV) and UV-Vis-NIR spectroscopy quantify HOMO-LUMO gaps and charge-carrier mobility. Co-crystallization with electron-accepting molecules (e.g., fullerenes) or doping with Lewis acids alters conductivity. Scanning tunneling microscopy (STM) visualizes molecular packing, while DFT models predict band structure modifications. Comparative device testing (e.g., OLED efficiency) validates performance enhancements .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory catalytic activity data in this compound-mediated reactions?

  • Methodological Answer : Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., solvent purity, catalyst loading). Bayesian statistics incorporate prior data to refine uncertainty estimates. Sensitivity analysis tests robustness against experimental noise. Transparent reporting of raw datasets and error margins enables meta-regression .

Experimental Design

Q. How should researchers design controlled experiments to isolate the environmental impact of this compound from confounding pollutants in ecotoxicity studies?

  • Methodological Answer : Use microcosm models with defined abiotic factors (pH, temperature) and biotic components (e.g., Daphnia magna). Spiked sediment assays with isotope-labeled this compound track bioaccumulation. Negative controls (coronene-only) and positive controls (known toxicants) validate specificity. LC-MS/MS quantifies metabolite formation, while ANOVA identifies statistically significant effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.